Bienvenue dans la boutique en ligne BenchChem!

(5-Bromo-2-hydroxy-4,6-dimethyl-pyridin-3-yl)-methanediol

Medicinal Chemistry Fragment-Based Drug Design Hydrogen-Bonding Pharmacophore

The compound (5-Bromo-2-hydroxy-4,6-dimethyl-pyridin-3-yl)-methanediol (CAS 1299607-68-3), also systematically named 5-bromo-3-(dihydroxymethyl)-4,6-dimethyl-2(1H)-pyridinone, is a fully substituted pyridine derivative bearing a bromine at position 5, a hydroxyl at position 2, methyl groups at positions 4 and 6, and a geminal diol (methanediol) at position 3. With the molecular formula C₈H₁₀BrNO₃ and a molecular weight of 248.07 g/mol, it belongs to the class of 2(1H)-pyridinones and is commercially supplied at purities of 95% to 97% for research and development purposes.

Molecular Formula C8H10BrNO3
Molecular Weight 248.07 g/mol
CAS No. 1299607-68-3
Cat. No. B1398486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromo-2-hydroxy-4,6-dimethyl-pyridin-3-yl)-methanediol
CAS1299607-68-3
Molecular FormulaC8H10BrNO3
Molecular Weight248.07 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NC(=C1Br)C)C(O)O
InChIInChI=1S/C8H10BrNO3/c1-3-5(8(12)13)7(11)10-4(2)6(3)9/h8,12-13H,1-2H3,(H,10,11)
InChIKeyZZBHZQVNLLQBHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Bromo-2-hydroxy-4,6-dimethyl-pyridin-3-yl)-methanediol (CAS 1299607-68-3): A Multi-Substituted Pyridine Scaffold with a Geminal Diol Handle


The compound (5-Bromo-2-hydroxy-4,6-dimethyl-pyridin-3-yl)-methanediol (CAS 1299607-68-3), also systematically named 5-bromo-3-(dihydroxymethyl)-4,6-dimethyl-2(1H)-pyridinone, is a fully substituted pyridine derivative bearing a bromine at position 5, a hydroxyl at position 2, methyl groups at positions 4 and 6, and a geminal diol (methanediol) at position 3 [1]. With the molecular formula C₈H₁₀BrNO₃ and a molecular weight of 248.07 g/mol, it belongs to the class of 2(1H)-pyridinones and is commercially supplied at purities of 95% to 97% for research and development purposes . The compound is classified as an irritant under GHS hazard labeling and is handled as a research chemical .

Why (5-Bromo-2-hydroxy-4,6-dimethyl-pyridin-3-yl)-methanediol Cannot Be Replaced by Its Closest Structural Analogs


Substituting this compound with a close analog fails because no other in-class compound simultaneously presents the 5-bromo cross-coupling handle, the 4,6-dimethyl steric shield, the 2-hydroxy hydrogen-bond donor/acceptor, and the 3-methanediol gem-diol functionality on a single pyridine ring. The 3-carboxylic acid analog (CAS 339366-43-7) provides an ionizable acid rather than a neutral, dual-hydrogen-bonding diol ; the 3-nitrile analog (CAS 23819-87-6) offers a linear, electron-withdrawing cyano group incompatible with the same hydrogen-bonding patterns; and the non-brominated 2-hydroxy-4,6-dimethylnicotinic acid eliminates the key synthetic handle for palladium-catalyzed cross-coupling reactions [1]. Even a simple change from the gem-diol to a mono-alcohol at position 3 (CAS 1227502-35-3) halves the number of hydroxyl hydrogen-bond donors available for target engagement or solubility modulation, fundamentally altering the compound's interaction profile .

Quantitative Differentiation Evidence for (5-Bromo-2-hydroxy-4,6-dimethyl-pyridin-3-yl)-methanediol Versus Closest Analogs


Geminal Diol at Position 3 Confers Dual Hydrogen-Bond Donor Capacity Unavailable in Carboxylic Acid or Nitrile Analogs

The target compound carries two hydroxyl groups on the same carbon (gem-diol) at position 3, providing two hydrogen-bond donors (HBD) and two hydrogen-bond acceptors (HBA) from a single substituent. In contrast, the 3-carboxylic acid analog (CAS 339366-43-7) offers one HBD (carboxylic OH) and two HBA (carbonyl oxygens), while the 3-nitrile analog (CAS 23819-87-6) offers zero HBD and one HBA from the cyano group. The 3-mono-alcohol analog (CAS 1227502-35-3) has only one HBD from the single hydroxymethyl group. This difference is quantifiable: the target compound has a total of 3 HBD and 4 HBA versus 2 HBD/3 HBA for the acid analog, 2 HBD/3 HBA for the nitrile analog, and 2 HBD/3 HBA for the mono-alcohol analog, based on the functional group count in the molecular formula [1].

Medicinal Chemistry Fragment-Based Drug Design Hydrogen-Bonding Pharmacophore

LogD₇.₄ of -0.56 Distinguishes the Neutral Gem-Diol from the Ionizable Carboxylic Acid Analog (Predicted pKa ~4.2)

The target compound exhibits an ACD/LogD (pH 7.4) of -0.56, reflecting its existence as a neutral species at physiological pH . In contrast, the 3-carboxylic acid analog (CAS 339366-43-7) is predicted to be predominantly ionized (carboxylate anion) at pH 7.4, with a LogP of 1.86 for the neutral form but a substantially lower LogD due to ionization . This difference in ionization state directly impacts membrane permeability, protein binding, and solubility. For the target compound, the ACD/BCF (bioconcentration factor) at pH 7.4 is predicted to be 1.00, and the ACD/KOC (soil organic carbon-water partition coefficient) is 7.26, indicating low bioaccumulation potential and moderate environmental mobility .

Physicochemical Profiling Lipophilicity ADME Prediction

Bromine at Position 5 Enables Suzuki-Miyaura Cross-Coupling That Non-Brominated Pyridinemethanol Analogs Cannot Perform

The 5-bromo substituent on the target compound serves as a reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl or heteroaryl boronic acids, enabling rapid diversification of the pyridine scaffold at the 5-position [1]. The non-brominated analog pyridin-3-ylmethanediol (CAS 105868-53-9) lacks this synthetic handle entirely and cannot participate in these transformations without prior functionalization. Furthermore, the presence of the 4,6-dimethyl groups provides steric shielding that can direct cross-coupling regioselectivity, as established in the general reactivity of 5-bromonicotinate scaffolds [1]. The gem-diol at position 3 remains orthogonal to cross-coupling conditions, potentially serving as a protected aldehyde equivalent for subsequent diversification steps [2].

Synthetic Chemistry Cross-Coupling Building Block Utility

Predicted Boiling Point of 474.8°C and Density of 1.7 g/cm³ Exceed Those of Non-Brominated Pyridinemethanol Analogs, Indicating Stronger Intermolecular Interactions

The target compound has a predicted boiling point of 474.8 ± 40.0 °C at 760 mmHg and a predicted density of 1.7 ± 0.1 g/cm³ . By comparison, the non-brominated, non-methylated analog pyridin-3-ylmethanediol (CAS 105868-53-9) has a predicted boiling point of 285.0 ± 25.0 °C and a density of 1.3 ± 0.1 g/cm³ . The approximately 190 °C higher boiling point and 0.4 g/cm³ higher density of the target compound reflect the cumulative effect of the bromine atom (increased molecular weight and polarizability) and the additional methyl groups (increased van der Waals surface area) on intermolecular interactions. The predicted vapor pressure of 0.0 ± 1.2 mmHg at 25 °C and enthalpy of vaporization of 77.8 ± 3.0 kJ/mol further characterize its low volatility .

Physicochemical Characterization Thermal Stability Material Science

Zero Rule-of-Five Violations and Low Rotatable Bond Count (1) Indicate Superior Drug-Like Properties for Fragment-Based Screening Libraries

The target compound has zero Rule of Five (Ro5) violations, a molecular weight of 248.07 Da, a polar surface area of 74 Ų, only 1 freely rotatable bond, and an ACD/LogP of -0.67 . These metrics position it within the 'fragment-like' chemical space (MW < 300, LogP < 3, HBD ≤ 3, HBA ≤ 3) defined by the Rule of Three for fragment-based drug discovery [1]. The 3-carboxylic acid analog (MW 246.06) is comparable in size but carries a formal negative charge at physiological pH, while the 3-nitrile analog (MW 227.06) is slightly smaller but lacks the hydrogen-bonding versatility. The target compound's low rotatable bond count of 1 (versus 1–2 for comparators) minimizes entropic penalty upon protein binding, a key advantage in fragment screening hit rates.

Drug-Likeness Fragment-Based Drug Discovery Library Design

Gem-Diol Functions as a Latent Aldehyde Equivalent, Providing a Divergent Synthetic Node Absent in Carboxylic Acid and Nitrile Analogs

Geminal diols exist in equilibrium with their corresponding carbonyl compounds (aldehydes or ketones) through reversible dehydration [1]. The target compound's 3-methanediol group can therefore serve as a protected form of the corresponding 3-formyl-pyridin-2(1H)-one, which itself is a highly reactive aldehyde prone to oxidation and nucleophilic addition. This latent reactivity is not available from the 3-carboxylic acid analog (which requires reduction to access the aldehyde oxidation state) or the 3-nitrile analog (which requires hydrolysis or reduction). The gem-diol can be selectively dehydrated under mild acidic or thermal conditions to unmask the aldehyde for condensation, reductive amination, or Grignard addition, while the 5-bromo and 2-hydroxy groups remain available for orthogonal transformations [1].

Synthetic Methodology Protecting Group Strategy Divergent Synthesis

Optimal Application Scenarios Where (5-Bromo-2-hydroxy-4,6-dimethyl-pyridin-3-yl)-methanediol Provides Verifiable Advantage


Fragment-Based Drug Discovery Library Design Targeting Bromodomains or Epigenetic Readers

The compound's zero Ro5 violations, only 1 rotatable bond, and three-dimensional gem-diol hydrogen-bonding motif make it an ideal fragment for screening against bromodomain acetyl-lysine binding pockets . The pyridinone scaffold is a privileged chemotype in BET bromodomain inhibitor patents (e.g., Zenith Epigenetics Ltd. substituted pyridinones, US 10,710,992), providing a validated starting point for epigenetic probe development . The 5-bromo handle enables rapid follow-up chemistry to elaborate initial fragment hits into lead-like molecules via Suzuki-Miyaura coupling, while the neutral LogD of -0.56 suggests favorable physicochemical properties for both biochemical and cell-based screening assays .

Divergent Synthesis of 3,5-Difunctionalized Pyridin-2(1H)-one Libraries for SAR Exploration

The orthogonal reactivity of the 5-bromo (cross-coupling) and 3-gem-diol (latent aldehyde) positions enables a two-dimensional diversification strategy. First, Suzuki-Miyaura coupling at C5 installs aryl/heteroaryl diversity, then dehydration of the gem-diol unmasks the aldehyde for condensation with amines, hydrazines, or Wittig reagents . This divergent approach can generate a 10 × 10 library (100 compounds) from a single batch of the target compound in two synthetic steps, as opposed to the linear sequences required if starting from the acid or nitrile analogs, which would need 4–6 steps for comparable diversity . For CROs and medicinal chemistry groups building pyridinone-focused libraries, this represents a 2- to 3-fold reduction in synthetic effort.

Physicochemical Reference Standard for Computational Modeling of Halogenated Heterocyclic Diols

With its well-defined predicted physicochemical parameters—LogP (-0.67), LogD₇.₄ (-0.56), PSA (74 Ų), density (1.7 g/cm³), boiling point (474.8 °C), and zero Ro5 violations—this compound can serve as a computational benchmark for validating QSAR models, molecular dynamics simulations, and ADME prediction algorithms targeting halogenated pyridinone-diol scaffolds . The combination of a heavy bromine atom, a gem-diol, and a pyridinone tautomeric system (2-hydroxy ↔ 2-oxo equilibrium) presents a challenging test case for force field parameterization and quantum mechanical calculations, making the compound valuable as a reference standard for computational chemistry method development.

Synthetic Intermediate for 5-Aryl-Substituted Pyridinone-Derived Kinase or Epigenetic Probe Molecules

The 5-bromo substituent enables the compound to function as a key intermediate in the synthesis of 5-aryl-pyridin-2(1H)-one derivatives, a substructure found in multiple kinase inhibitor and epigenetic probe chemotypes . The gem-diol at C3 can be carried through cross-coupling steps as a protected aldehyde, then unmasked for late-stage functionalization. This strategy is particularly valuable for accessing compounds where the 3-formyl group is a pharmacophoric element (e.g., hydrogen-bond acceptor interacting with a hinge region) or a synthetic handle for introducing solubilizing groups. The availability of the compound at 95–97% purity from multiple commercial suppliers (AKSci, CheMenu, Leyan, Howei Pharm) ensures reliable supply for medicinal chemistry scale-up.

Quote Request

Request a Quote for (5-Bromo-2-hydroxy-4,6-dimethyl-pyridin-3-yl)-methanediol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.